molecular formula C13H14N2O4 B5191009 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione

Cat. No.: B5191009
M. Wt: 262.26 g/mol
InChI Key: JXTAMOLJHDFRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to a pyrrole-dione structure, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[d][1,3]dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction . This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired intermediate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . Detailed mechanistic studies are essential to fully understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyldihydro-1H-pyrrole-2,5-dione lies in its combined benzodioxole and pyrrole-dione structures, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-12(16)5-9(13(15)17)14-6-8-2-3-10-11(4-8)19-7-18-10/h2-4,9,14H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAMOLJHDFRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.